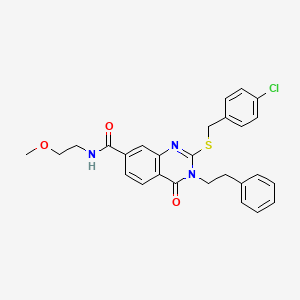
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{22}H_{24}ClN_{3}O_{3}S
- Molecular Weight : 433.96 g/mol
- IUPAC Name : this compound
This compound features a quinazoline core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values of 5.2 µM and 6.8 µM, respectively .
Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| PC-3 | 6.8 |
| HeLa | 4.5 |
| A549 | 7.0 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases such as Glycogen Synthase Kinase 3 Beta (GSK-3β). In vitro studies demonstrated that treatment with the compound resulted in increased phosphorylation of GSK-3β at Ser9, indicating inhibition of its activity . This modulation is crucial as GSK-3β plays a significant role in cell proliferation and survival pathways.
Case Studies
-
Study on GSK-3β Inhibition :
A study conducted by researchers utilized molecular docking and dynamic simulations to explore the binding affinity of the compound to GSK-3β. The results indicated a strong binding interaction with a docking score significantly lower than that of known inhibitors, suggesting high potency . -
In Vivo Studies :
In vivo experiments using xenograft models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments indicated low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-34-16-14-29-25(32)21-9-12-23-24(17-21)30-27(35-18-20-7-10-22(28)11-8-20)31(26(23)33)15-13-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOKAOMIQRGEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














